3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-1-yl-3-pyrrol-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(20)12-16(18-10-3-4-11-18)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,16H,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHZWPLPYKHTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257481 | |
| Record name | β-1-Naphthalenyl-1H-pyrrole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866040-77-9 | |
| Record name | β-1-Naphthalenyl-1H-pyrrole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866040-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-1-Naphthalenyl-1H-pyrrole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanoic acid, with the CAS number 3243-42-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 200.23 g/mol. Its structural attributes contribute to its interaction with biological systems.
Structural Formula
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antioxidant Activity
Studies have shown that this compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. The mechanism involves scavenging free radicals and enhancing cellular antioxidant defenses.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.
3. Antimicrobial Properties
Research indicates that this compound has antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
Enzymatic Inhibition
The compound inhibits certain enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
Receptor Modulation
It may modulate receptors involved in pain perception and inflammation, providing a dual mechanism for its therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in the aromatic substituents attached to the propanoic acid core. A comparative analysis is provided below:
Key Differences and Implications
Hydrophobicity :
- The naphthalene derivative exhibits the highest logP (~4.2), making it more membrane-permeable but less water-soluble than chlorophenyl (logP ~3.1) or thienyl (logP ~2.5) analogues .
- Application Insight : Naphthalene-containing derivatives may be preferred for targeting hydrophobic binding pockets in enzymes or receptors.
Electronic Effects :
- Chlorophenyl and thienyl groups introduce electron-withdrawing (Cl) and electron-rich (S) moieties, respectively, altering reactivity in electrophilic substitution or coordination chemistry .
Synthetic Accessibility: The naphthalene derivative is synthesized via Friedel-Crafts acylation or similar methods, as seen in related naphthalene-propanoic acid syntheses . Thienyl derivatives may require Suzuki coupling for aryl group introduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
